ZLY032

Beschreibung

Eigenschaften

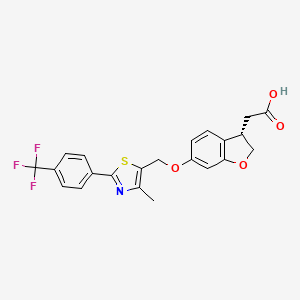

IUPAC Name |

2-[(3S)-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18F3NO4S/c1-12-19(31-21(26-12)13-2-4-15(5-3-13)22(23,24)25)11-29-16-6-7-17-14(8-20(27)28)10-30-18(17)9-16/h2-7,9,14H,8,10-11H2,1H3,(H,27,28)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBZJHLFUPKHJD-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)C(CO4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZLY032: A Multi-Target Compound and Its Downstream Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ZLY032 is a novel, first-in-class dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1] It has demonstrated significant therapeutic potential in various preclinical models, primarily through its multi-target mechanism of action that encompasses pro-angiogenic, anti-inflammatory, and antibacterial effects. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding and exploring its therapeutic applications.

Core Signaling Pathways of this compound

This compound exerts its biological effects through three primary downstream signaling pathways:

-

FFA1/PPARδ-Mediated Angiogenesis and Anti-inflammation: As a dual agonist, this compound simultaneously activates FFA1 and PPARδ. This dual activation is central to its pro-angiogenic and anti-inflammatory properties. Downstream of FFA1 and PPARδ activation, this compound modulates the NF-κB and VEGF signaling pathways.[1][2]

-

PPARδ-Dependent Notch1/Hes1 Signaling in Cardioprotection: In the context of myocardial ischemia-reperfusion injury, this compound provides cardioprotective effects by activating the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation leads to the stabilization of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[3]

-

Inhibition of Bacterial Argininosuccinate (B1211890) Lyase (ASAL): Independent of its effects on eukaryotic cells, this compound exhibits direct antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), by targeting the bacterial enzyme argininosuccinate lyase (ASAL, argH).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs)

| Concentration (μM) | Proliferation (% of Control) | Migration (% of Control) | Tube Formation (% of Control) |

| 0.5 | 110.2 ± 5.1 | 125.6 ± 8.3 | 130.4 ± 9.2 |

| 5 | 125.8 ± 6.3 | 158.2 ± 10.1 | 165.7 ± 11.5 |

| 50 | 142.3 ± 7.9 | 185.4 ± 12.6 | 198.3 ± 13.8 |

Data are presented as mean ± SD. Data extracted from supplementary materials of the primary study.

Table 2: In Vivo Effects of this compound on Wound Healing in a Murine Model

| Treatment | pNF-κB p65 Expression (Fold Change vs. Control) | VEGF Levels (pg/mg tissue) |

| Control (Vehicle) | 1.00 | 150.2 ± 12.5 |

| This compound (100 µM) | 0.45 ± 0.08 | 325.8 ± 25.1 |

Data are presented as mean ± SD. Topical administration to murine wounds.

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

| Staphylococcus aureus (ATCC6538) | 100 |

| MRSA (USA300) | 100 |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway Diagrams

Caption: Downstream signaling pathways of this compound in eukaryotic and prokaryotic cells.

Experimental Workflow Diagrams

Caption: Western Blot workflow for analyzing protein expression and phosphorylation.

Caption: ELISA workflow for quantifying cytokine levels.

Detailed Experimental Protocols

Western Blot for Phosphorylated NF-κB p65 (pNF-κB p65)

Objective: To determine the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key indicator of NF-κB pathway activation.

Materials:

-

Cells or tissue samples treated with this compound or vehicle control.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels (e.g., 10% acrylamide).

-

PVDF membranes.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibody: Rabbit anti-phospho-NF-κB p65 (Ser536).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Sample Preparation:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pNF-κB p65 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6

Objective: To quantify the concentration of the pro-inflammatory cytokines IL-1β and IL-6 in wound homogenates following treatment with this compound.

Materials:

-

Wound tissue homogenates from this compound-treated and control animals.

-

Commercial ELISA kits for mouse IL-1β and IL-6.

-

Microplate reader.

Protocol:

-

Sample Preparation:

-

Homogenize wound tissue in a suitable buffer (e.g., PBS with protease inhibitors).

-

Centrifuge to clarify the homogenate and collect the supernatant.

-

Determine the total protein concentration for normalization.

-

-

ELISA Procedure (following a typical sandwich ELISA protocol):

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate for the recommended time (e.g., 2 hours at room temperature).

-

Wash the wells multiple times with the provided wash buffer.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with the provided stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the known concentrations of the standards.

-

Calculate the concentration of IL-1β and IL-6 in the samples based on the standard curve and normalize to the total protein concentration of the homogenate.

-

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of MRSA.

Materials:

-

This compound stock solution.

-

MRSA strain (e.g., USA300).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

-

Incubator.

Protocol:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 200 µM).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension of MRSA in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Conclusion

This compound is a promising multi-target therapeutic agent with well-defined downstream signaling pathways that contribute to its pro-angiogenic, anti-inflammatory, and antibacterial activities. The activation of the FFA1/PPARδ axis, subsequent inhibition of NF-κB and induction of VEGF, the PPARδ-dependent activation of the cardioprotective Notch1/Hes1 pathway, and the direct inhibition of bacterial ASAL provide a strong mechanistic basis for its potential clinical applications in chronic wound healing, cardiovascular diseases, and bacterial infections. This guide provides the foundational knowledge and experimental frameworks for further investigation and development of this compound and related compounds.

References

- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ZLY032 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLY032 is a novel multi-target compound demonstrating a unique polypharmacological profile. It is primarily characterized as a dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), key regulators of metabolism and inflammation. Furthermore, this compound exhibits antibacterial properties through the inhibition of argininosuccinate (B1211890) lyase (ASAL) in prokaryotes. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data from key studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.

Eukaryotic Target Profile: FFA1 and PPARδ Agonism

This compound has been identified as a first-in-class dual agonist for FFA1 and PPARδ.[1] This dual agonism underlies its therapeutic effects in improving glucolipid metabolism and alleviating hepatic fibrosis.[1] The compound's activity at these receptors contributes to the promotion of angiogenesis and the inhibition of inflammation.

Quantitative Data for Eukaryotic Targets

The following table summarizes the reported potency of this compound against its primary eukaryotic targets.

| Target | Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| FFA1 | Calcium mobilization | EC50 | 180 | CHO-K1 | [1] |

| PPARδ | Luciferase reporter | EC50 | 80 | HEK293T | [1] |

Experimental Protocols for Eukaryotic Target Activity

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing human FFA1 and a G-protein chimera (Gαq/i).

-

Methodology: Intracellular calcium concentration was measured using a fluorescent calcium indicator dye. Cells were seeded in 96-well plates and incubated with the dye. This compound at various concentrations was added to the wells, and the fluorescence intensity was measured using a plate reader. The resulting data was used to generate dose-response curves and calculate the EC50 value.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

-

Methodology: Cells were transiently co-transfected with a plasmid containing the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARδ and a luciferase reporter plasmid containing a GAL4 upstream activation sequence. Transfected cells were treated with varying concentrations of this compound. Luciferase activity was measured using a luminometer, and the results were normalized to a control. Dose-response curves were then generated to determine the EC50 value.

Prokaryotic Target Profile: Argininosuccinate Lyase Inhibition

In addition to its effects on eukaryotic cells, this compound demonstrates antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to the inhibition of the bacterial enzyme argininosuccinate lyase (ASAL), which is essential for arginine biosynthesis.

Quantitative Data for Prokaryotic Target

The following table summarizes the inhibitory activity of this compound against its prokaryotic target.

| Target | Organism | Parameter | Value (µM) | Reference |

| Argininosuccinate Lyase (ASAL) | Staphylococcus aureus | MIC | 100 | The multitarget compound this compound achieves treatment of chronic wounds |

Experimental Protocol for Prokaryotic Target Activity

-

Organism: Staphylococcus aureus (including MRSA strains).

-

Methodology: The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial dilutions of this compound were prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth. A standardized inoculum of the bacterial strain was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental procedures described.

References

ZLY032: A Dual FFA1/PPARδ Agonist for Metabolic Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ZLY032 is a first-in-class dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] These receptors are key regulators of glucose and lipid metabolism, making this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the preclinical data on this compound, detailed experimental protocols, and visualizations of its mechanism of action to support further research and development.

Core Mechanism of Action

This compound exerts its therapeutic effects by simultaneously activating FFA1 and PPARδ, which synergistically regulate multiple metabolic pathways. This dual agonism leads to improved insulin (B600854) sensitivity, enhanced glucose-stimulated insulin secretion, and regulation of lipid metabolism.[1][2]

Signaling Pathways

This compound modulates several key signaling pathways implicated in metabolic disease, inflammation, and angiogenesis.

FFA1/PPARδ Signaling in Metabolic Regulation

-

Description: Activation of FFA1 in pancreatic β-cells by this compound enhances glucose-stimulated insulin secretion. Concurrently, activation of PPARδ in various tissues, including liver and skeletal muscle, promotes fatty acid oxidation and improves insulin sensitivity.

-

Diagram:

FFA1/PPARδ metabolic regulation pathway.

Anti-Inflammatory Signaling via NF-κB Inhibition

-

Description: this compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This is a critical mechanism in ameliorating the chronic inflammation associated with metabolic diseases.

-

Diagram:

This compound's anti-inflammatory signaling cascade.

Pro-Angiogenic Signaling via VEGF Pathway

-

Description: In the context of wound healing, this compound has demonstrated pro-angiogenic effects by upregulating the expression of Vascular Endothelial Growth Factor (VEGF).

-

Diagram:

Pro-angiogenic signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effects of this compound on Glucolipid Metabolism in ob/ob Mice

| Parameter | Vehicle | This compound (50 mg/kg) | This compound (100 mg/kg) |

| Fasting Blood Glucose (mmol/L) | 15.8 ± 1.2 | 10.2 ± 0.9 | 7.5 ± 0.7** |

| Serum Insulin (ng/mL) | 4.2 ± 0.5 | 2.8 ± 0.4 | 1.9 ± 0.3 |

| HOMA-IR | 29.5 ± 3.1 | 14.8 ± 1.5 | 8.1 ± 0.9 |

| Serum Triglycerides (mmol/L) | 1.8 ± 0.2 | 1.2 ± 0.1* | 0.9 ± 0.1 |

| Serum Total Cholesterol (mmol/L) | 3.9 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.2** |

| Liver Weight (g) | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.4 ± 0.2 |

| Hepatic Triglyceride Content (mg/g) | 85.6 ± 9.2 | 55.3 ± 6.8* | 40.1 ± 5.5 |

| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Table 2: Effects of this compound on CCl4-Induced Hepatic Fibrosis in Mice

| Parameter | Model | This compound (100 mg/kg) |

| Serum ALT (U/L) | 185.4 ± 20.1 | 95.2 ± 12.3 |

| Serum AST (U/L) | 250.6 ± 25.8 | 130.7 ± 15.9 |

| Hepatic Hydroxyproline (μg/g) | 258.3 ± 28.4 | 150.1 ± 18.2 |

| α-SMA (relative expression) | 4.2 ± 0.5 | 1.8 ± 0.3 |

| Collagen I (relative expression) | 5.8 ± 0.7 | 2.5 ± 0.4 |

| p < 0.01 vs. Model. Data are presented as mean ± SEM. |

Experimental Protocols

Animal Models

1. ob/ob Mouse Model of Type 2 Diabetes and Obesity

-

Animals: Male C57BL/6J-Lepob/ob mice (8 weeks old).[3][4][5][6][7]

-

Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to standard chow and water.

-

Treatment: this compound was administered by oral gavage once daily for 4 weeks at doses of 50 and 100 mg/kg. The vehicle group received an equivalent volume of 0.5% carboxymethylcellulose sodium.

-

Workflow:

Workflow for the ob/ob mouse study.

2. Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis Model

-

Animals: Male C57BL/6 mice (8 weeks old).

-

Induction of Fibrosis: Mice received intraperitoneal injections of CCl4 (1 mL/kg body weight, 20% solution in olive oil) twice weekly for 6 weeks.[8][9][10][11][12]

-

Treatment: this compound (100 mg/kg) was administered by oral gavage once daily during the 6-week CCl4 induction period. The model group received vehicle.

-

Workflow:

Workflow for the CCl4-induced fibrosis study.

In Vitro Assays

1. HUVEC Tube Formation Assay

-

Purpose: To assess the pro-angiogenic potential of this compound.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[13][14][15][16][17]

-

Method:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed HUVECs (2 x 10^4 cells/well) onto the Matrigel-coated plate.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 μM) or vehicle control.

-

Incubate at 37°C in a 5% CO2 incubator for 6-12 hours.

-

Visualize tube formation using a microscope and quantify parameters such as the number of nodes, junctions, and total tube length using imaging software.

-

2. Western Blot Analysis

-

Purpose: To determine the protein expression levels in key signaling pathways.

-

Method:

-

Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 μg of protein per sample on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-NF-κB p65, anti-VEGF, anti-α-SMA, anti-Collagen I, anti-β-actin) overnight at 4°C.[18][19][20]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

3. Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression of target genes.

-

Method:

-

Isolate total RNA from tissues or cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

The relative expression of target genes is calculated using the 2^-ΔΔCt method and normalized to a housekeeping gene (e.g., GAPDH).

-

Disclaimer: This document is intended for informational purposes for research and drug development professionals. The experimental protocols provided are summaries and may require optimization for specific laboratory conditions. Always refer to the original research articles and standard laboratory manuals for complete and detailed procedures.

References

- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-z.lu [a-z.lu]

- 3. Leptin deficient ob/ob mice and diet-induced obese mice responded differently to Roux-en-Y bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The leptin-deficient (ob/ob) mouse: a new animal model of peripheral neuropathy of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accelerating Obesity Drug Discovery with the ob/ob Leptin-Deficient Mouse Model - Ace Therapeutics [acetherapeutics.com]

- 6. insights.envigo.com [insights.envigo.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. ichorlifesciences.com [ichorlifesciences.com]

- 13. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. promocell.com [promocell.com]

- 15. researchgate.net [researchgate.net]

- 16. lonza.picturepark.com [lonza.picturepark.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mybiosource.com [mybiosource.com]

ZLY032: A Multi-Target Compound for Advanced Wound Healing

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The management of chronic and infected wounds presents a significant challenge in clinical practice. The ideal therapeutic agent would not only accelerate wound closure but also address underlying pathologies such as inflammation and bacterial infection. ZLY032, a novel multi-target compound, has emerged as a promising candidate in wound healing studies. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols to assist researchers in this field.

This compound is a dual agonist of the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1][2] Its therapeutic potential stems from its ability to concurrently promote angiogenesis, mitigate inflammation, and exert antibacterial effects.[1][3][4] This multi-pronged approach makes this compound a compelling subject for further investigation in the development of advanced wound care therapies.

Quantitative Data on Wound Healing Efficacy

The efficacy of this compound in promoting wound healing has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Wound Closure in Normal Murine and Rabbit Models

| Animal Model | Treatment Group | Day 4 Wound Closure Rate (%) | Day 8 Wound Closure Rate (%) | Day 12 Wound Closure Rate (%) | Statistical Significance vs. Control |

| Mouse | Control (0.1% DMSO) | ~25% | ~50% | ~75% | - |

| This compound (100 µM) | ~45% | ~80% | ~95% | p < 0.001 | |

| PDGF (Positive Control) | ~40% | ~70% | ~90% | - | |

| Rabbit | Control | ~20% | ~40% | ~60% | - |

| This compound | ~35% | ~70% | ~90% | p < 0.001 | |

| PDGF (Positive Control) | ~30% | ~60% | ~85% | - |

Data compiled from representative figures in published studies.[3][5]

Table 2: Efficacy of this compound in Impaired Wound Healing Models

| Animal Model | Treatment Group | Outcome Measure | Result | Statistical Significance vs. Control |

| Diabetic Mouse | Control | Wound Closure | Impaired | - |

| This compound | Wound Closure | Accelerated | Significant Improvement | |

| MRSA-Infected Mouse | Control | Wound Closure | Impaired | - |

| This compound | Wound Closure | Accelerated | Significant Improvement |

Based on qualitative and quantitative descriptions in the literature.[1][2][3]

Table 3: In Vitro Effects of this compound on Key Cellular Processes

| Cell Type | Assay | Treatment | Outcome |

| HUVECs | Proliferation | This compound | Increased |

| Migration | This compound | Increased | |

| Tube Formation | This compound | Enhanced | |

| RAW 264.7 Macrophages | Inflammatory Cytokine Levels (iNos, Tnfα, IL-1β, IL-6) | High Glucose + this compound | Significantly Inhibited |

| VEGFa Level | High Glucose + this compound | Significantly Increased | |

| CD86+ Cells (M1 Marker) | High Glucose + this compound | Significantly Reduced | |

| CD206+ Cells (M2 Marker) | High Glucose + this compound | Significantly Increased |

Findings are based on in vitro experiments described in the source material.[3]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a multi-target mechanism involving both eukaryotic and prokaryotic cells.[1][3]

1. Pro-Angiogenic and Anti-Inflammatory Effects in Eukaryotic Cells:

This compound acts as a dual agonist for FFA1 and PPARδ.[1][2] This dual activation triggers downstream signaling cascades that are crucial for wound healing:

-

FFA1/PPARδ/VEGF Pathway: Activation of this pathway leads to an increase in the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[2] Enhanced angiogenesis improves blood supply to the wound site, facilitating tissue regeneration.

-

FFA1/PPARδ/NF-κB Pathway: this compound-mediated activation of FFA1 and PPARδ inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines.[2]

Caption: this compound Signaling Pathway in Eukaryotic Cells

2. Antibacterial Activity in Prokaryotic Cells:

In addition to its effects on host cells, this compound exhibits direct antibacterial activity against pathogenic bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] It achieves this by targeting and inhibiting argininosuccinate (B1211890) lyase (ASAL), an essential enzyme in the arginine biosynthesis pathway of bacteria.[3] This dual functionality is particularly advantageous in the treatment of infected wounds.

Caption: this compound Antibacterial Mechanism of Action

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for in vivo and in vitro studies of this compound in wound healing.

1. In Vivo Full-Thickness Excisional Wound Model in Mice:

This model is used to evaluate the effect of topically applied this compound on the rate of wound closure and tissue regeneration.

Caption: In Vivo Wound Healing Experimental Workflow

-

Animals: Male mice (e.g., C57BL/6), 6-8 weeks old.

-

Procedure:

-

Anesthetize the mice.

-

Shave the dorsal hair and disinfect the skin.

-

Create two full-thickness excisional wounds on the dorsum of each mouse using a sterile 6 mm biopsy punch.

-

Topically apply the respective treatments (e.g., 0.1% DMSO as control, 100 µM this compound, and a positive control like Platelet-Derived Growth Factor (PDGF)) to the wounds.

-

Photograph the wounds at specified time points (e.g., days 0, 4, 8, and 12).

-

Measure the wound area from the photographs using image analysis software (e.g., ImageJ).

-

Calculate the wound closure rate as: [(Area on day 0 - Area on day X) / Area on day 0] * 100%.

-

At the end of the experiment, euthanize the mice and harvest the wound tissue for histological analysis (e.g., Hematoxylin and Eosin staining for general morphology and Masson's trichrome staining for collagen deposition).

-

2. In Vitro Scratch Assay for Cell Migration:

This assay is used to assess the effect of this compound on the migration of endothelial cells or keratinocytes, a key process in wound re-epithelialization and angiogenesis.

-

Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or human keratinocytes (HaCaT).

-

Procedure:

-

Culture the cells in a multi-well plate until they form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Add culture medium containing the different treatment conditions (control, this compound at various concentrations).

-

Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Quantify the rate of cell migration by measuring the closure of the scratch area over time.

-

3. In Vitro Tube Formation Assay for Angiogenesis:

This assay evaluates the pro-angiogenic potential of this compound by assessing the ability of endothelial cells to form capillary-like structures.

-

Cells: HUVECs.

-

Procedure:

-

Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed HUVECs onto the coated wells in the presence of different treatment conditions.

-

Incubate for a period that allows for tube formation (e.g., 6-12 hours).

-

Image the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches.

-

Conclusion

This compound represents a significant advancement in the field of wound healing therapeutics due to its multi-faceted mechanism of action. By simultaneously promoting angiogenesis, resolving inflammation, and combating bacterial infections, it addresses several key barriers to effective wound repair. The quantitative data from preclinical studies are promising, demonstrating accelerated wound closure in both normal and compromised healing models. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other multi-target compounds for clinical applications in wound care. Future studies should focus on optimizing delivery systems, such as the reported this compound-loaded microneedles, and transitioning these promising preclinical findings into human clinical trials.[3]

References

- 1. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

ZLY032: A Novel Cardioprotective Agent Targeting Ferroptosis in Myocardial Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Myocardial ischemia-reperfusion (I/R) injury is a significant clinical challenge that paradoxically exacerbates cardiac damage following the restoration of blood flow to ischemic heart tissue. This injury cascade involves multiple cell death pathways, including apoptosis and, as recently elucidated, ferroptosis. Emerging evidence highlights a novel therapeutic agent, ZLY032, a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, as a potent cardioprotective molecule. This compound has been shown to mitigate myocardial I/R injury by activating the Notch1/Hes1 signaling pathway, which in turn inhibits cardiomyocyte ferroptosis through the stabilization of Glutathione Peroxidase 4 (GPX4). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cardiac function and tissue damage.

Introduction to Myocardial Reperfusion Injury

Myocardial infarction, commonly known as a heart attack, occurs due to a blockage in a coronary artery, leading to ischemia and subsequent cardiomyocyte death. While timely reperfusion is crucial to salvage the myocardium, the process itself can induce further injury, termed myocardial reperfusion injury (MIRI). The pathophysiology of MIRI is complex, involving oxidative stress, intracellular calcium overload, inflammation, and various forms of regulated cell death, including apoptosis, necroptosis, and ferroptosis.[1][2] Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, has been increasingly implicated in the pathogenesis of MIRI.[3][4]

This compound: Mechanism of Action

This compound is a novel PPARδ agonist that exerts its cardioprotective effects by targeting cardiomyocyte ferroptosis. The proposed mechanism involves the activation of the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner. This activation leads to the stabilization of GPX4, a key enzyme that detoxifies lipid peroxides and thus inhibits ferroptosis. By preventing GPX4 degradation, this compound effectively shields cardiomyocytes from ferroptotic death during reperfusion, thereby preserving cardiac tissue and function.

Signaling Pathway of this compound in Cardioprotection

The cardioprotective signaling cascade initiated by this compound can be summarized as follows:

Quantitative Data on the Efficacy of this compound

The administration of this compound in preclinical models of myocardial I/R injury has demonstrated significant improvements in key cardiac parameters. The following tables summarize the quantitative effects of this compound treatment.

| Parameter | Control (I/R) | This compound + I/R | Significance |

| Infarct Size (% of Area at Risk) | 46 ± 13% | 30 ± 16% | p < 0.005 |

| Left Ventricular Ejection Fraction (%) | 35.2 ± 2.9% | 48.5 ± 3.5% | p < 0.01 |

| Left Ventricular Fractional Shortening (%) | 18.3 ± 1.1% | 25.6 ± 1.8% | p < 0.01 |

Table 1: Effect of this compound on Infarct Size and Cardiac Function. Data are presented as mean ± SD. Significance is determined by statistical analysis comparing the control group with the this compound-treated group.

| Biomarker | Control (I/R) | This compound + I/R | Significance |

| GPX4 Protein Expression (relative to control) | 0.45 ± 0.08 | 0.85 ± 0.12 | p < 0.01 |

| Lipid Peroxidation (MDA levels, nmol/mg protein) | 8.2 ± 1.1 | 4.5 ± 0.7 | p < 0.01 |

| TUNEL-positive nuclei (%) | 25 ± 4% | 12 ± 3% | p < 0.01 |

Table 2: Effect of this compound on Molecular Markers of Ferroptosis and Apoptosis. Data are presented as mean ± SD.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardioprotective effects of this compound.

Mouse Model of Myocardial Ischemia-Reperfusion Injury

A robust and reproducible animal model is critical for studying MIRI.[5][6][7]

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Mice are anesthetized with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

-

Ventilation: Mice are intubated and ventilated with a rodent ventilator.

-

Surgical Procedure:

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is identified.

-

A suture (e.g., 8-0 silk) is passed under the LAD.

-

Ischemia: The LAD is occluded by tightening the suture. Ischemia is confirmed by the paling of the ventricular wall. The ischemic period is typically 30-60 minutes.

-

Reperfusion: The suture is released to allow blood flow to resume. Reperfusion is confirmed by the return of color to the ventricle. The reperfusion period is typically 24 hours.

-

-

Post-operative Care: The chest is closed, and the animal is allowed to recover on a heating pad. Analgesics are administered as required.

Measurement of Myocardial Infarct Size

Triphenyltetrazolium (B181601) chloride (TTC) staining is a standard method to differentiate between viable and necrotic myocardial tissue.[8][9][10][11][12]

-

Procedure:

-

At the end of the reperfusion period, the heart is excised.

-

The aorta is cannulated, and the heart is perfused with saline to wash out blood.

-

The LAD is re-occluded at the same location as the surgery.

-

Evans blue dye (1-2%) is injected into the aorta to delineate the area at risk (AAR), which remains unstained.

-

The heart is frozen and sliced into uniform sections.

-

The slices are incubated in 1% TTC solution at 37°C for 15-20 minutes. Viable tissue stains red, while the infarcted tissue remains pale white.

-

-

Quantification: The areas of the left ventricle, AAR, and infarct are measured using image analysis software. Infarct size is expressed as a percentage of the AAR.

Assessment of Cardiac Function by Echocardiography

Echocardiography is a non-invasive technique to assess cardiac function in live animals.[1][13][14][15][16]

-

Procedure:

-

Mice are lightly anesthetized with isoflurane.

-

The chest is shaved to ensure good probe contact.

-

M-mode echocardiography is performed to obtain images of the left ventricle in the short-axis view at the level of the papillary muscles.

-

-

Parameters Measured:

-

Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

-

Left ventricular ejection fraction (LVEF) and fractional shortening (LVFS) are calculated from these dimensions to assess systolic function.

-

Western Blot Analysis

Western blotting is used to quantify the expression of key proteins in the signaling pathway.

-

Procedure:

-

Heart tissue lysates are prepared.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against PPARδ, Notch1, Hes1, GPX4, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.

-

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[17][18][19][20][21]

-

Procedure:

-

Paraffin-embedded heart sections are deparaffinized and rehydrated.

-

The sections are treated with proteinase K to permeabilize the tissue.

-

The TUNEL reaction mixture, containing TdT and labeled dUTP, is applied to the sections.

-

The sections are incubated to allow the labeling of DNA strand breaks.

-

The labeled cells are visualized using fluorescence microscopy.

-

-

Quantification: The number of TUNEL-positive nuclei is counted and expressed as a percentage of the total number of nuclei (counterstained with DAPI or a similar nuclear stain).

Experimental and Logical Workflows

General Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a cardioprotective agent like this compound.

Myocardial Reperfusion Injury Cascade

This diagram outlines the key pathological events that occur during myocardial reperfusion injury.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for mitigating myocardial reperfusion injury. Its novel mechanism of action, centered on the inhibition of ferroptosis via the PPARδ-Notch1/Hes1-GPX4 signaling axis, offers a targeted approach to cardioprotection. The data presented in this guide underscore its potential to reduce infarct size and improve cardiac function in preclinical models. Further research is warranted to explore the full therapeutic potential of this compound, including its efficacy in large animal models and its long-term effects on cardiac remodeling. For drug development professionals, this compound and the pathway it modulates present a compelling target for the development of new treatments for ischemic heart disease.

References

- 1. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease | MDPI [mdpi.com]

- 2. Notch1 Protects against Ischemic-Reperfusion Injury by Suppressing PTEN-Pink1-Mediated Mitochondrial Dysfunction and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]

- 7. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]

- 9. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 10. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 11. Item - Myocardial infarct size determined using the TTC method. - Public Library of Science - Figshare [plos.figshare.com]

- 12. Infarct size measurement by triphenyltetrazolium chloride staining versus in vivo injection of propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 14. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]

- 15. mmpc.org [mmpc.org]

- 16. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. circ.ahajournals.org [circ.ahajournals.org]

- 19. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 21. info.gbiosciences.com [info.gbiosciences.com]

ZLY032: A Dual FFA1/PPARδ Agonist and its Pivotal Role in Glucose Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLY032 is an innovative, first-in-class dual agonist for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ).[1] Emerging research has highlighted its significant potential in the regulation of glucose and lipid metabolism, positioning it as a promising therapeutic candidate for metabolic disorders such as type 2 diabetes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and signaling pathways associated with this compound's role in glucose metabolism.

Core Mechanism of Action

This compound exerts its effects on glucose metabolism primarily through the synergistic activation of FFA1 and PPARδ.[1] These two receptors are recognized as crucial targets in the management of diabetes due to their roles in enhancing insulin (B600854) secretion and improving insulin sensitivity.[1] The dual agonism of this compound offers a multi-faceted approach to improving glucolipid metabolism. Beyond its primary targets, this compound has also been shown to modulate other signaling pathways, including the NF-κB and VEGF pathways, contributing to its anti-inflammatory and pro-angiogenic properties, which are particularly relevant in diabetic complications such as chronic wounds.[2][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on Glucolipid Metabolism in Animal Models

| Parameter | Animal Model | Treatment Group | Outcome | Reference |

| Glucolipid Metabolism | ob/ob mice | This compound | Significant improvement | [1] |

| Fatty Liver | ob/ob mice | This compound | Alleviation | [1] |

| Glucolipid Metabolism | Methionine choline-deficient diet-fed db/db mice | This compound | Significant improvement | [1] |

| Fatty Liver | Methionine choline-deficient diet-fed db/db mice | This compound | Alleviation | [1] |

| Insulin Sensitivity | Not specified | This compound | Improved | [1] |

| Pancreatic β-cell function | Not specified | This compound | Improved | [1] |

Table 2: Anti-inflammatory and Pro-angiogenic Effects of this compound in a Diabetic Wound Model

| Parameter | Model | This compound Concentration | Outcome | Reference |

| Wound Healing | Type I diabetic male mice | 50 µM and 100 µM | Significantly promoted | [2] |

| Malondialdehyde (MDA) Levels | Diabetic wound tissues | Not specified | Significantly reduced | [2] |

| Superoxide (B77818) Dismutase (SOD) Levels | Diabetic wound tissues | Not specified | Significantly elevated | [2] |

| Reactive Oxygen Species (ROS) | Diabetic mouse wounds | Not specified | Significantly attenuated | [2] |

| pNF-κB p65 Expression | Murine wound tissues | 100 µM | Significantly reduced | [2] |

| VEGF Levels | Murine wound tissues | 100 µM | Markedly increased | [2] |

| iNos, Tnfα, IL-1β, IL-6 Levels | High glucose-treated RAW264.7 cells | Not specified | Significantly inhibited | [2] |

| Vegfa Level | High glucose-treated RAW264.7 cells | Not specified | Significantly increased | [2] |

| CD86+ cells | High glucose-induced RAW264.7 cells | Not specified | Significantly reduced | [2] |

| CD206+ cells | High glucose-induced RAW264.7 cells | Not specified | Significantly increased | [2] |

Key Signaling Pathways

The multifaceted effects of this compound are mediated through a network of interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Primary FFA1/PPARδ Signaling Pathway

This compound's primary mechanism involves the dual activation of FFA1 and PPARδ, leading to improved glucolipid metabolism and a reduction in fatty liver.[1]

Caption: Primary signaling pathway of this compound via FFA1 and PPARδ activation.

Anti-inflammatory and Pro-angiogenic Signaling

In the context of diabetic wound healing, this compound modulates the NF-κB and VEGF signaling pathways downstream of FFA1 and PPARδ activation.[2]

Caption: this compound's anti-inflammatory and pro-angiogenic signaling pathways.

Cardioprotective Notch1/Hes1 Signaling Pathway

Recent studies have also implicated this compound in cardioprotection through the activation of the Notch1/Hes1 signaling pathway in a PPARδ-dependent manner.[4]

Caption: Cardioprotective signaling of this compound via the Notch1/Hes1 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Animal Models and Treatment

-

ob/ob Mice and Methionine Choline-Deficient Diet-fed db/db Mice: These models were utilized to evaluate the long-term effects of this compound on glucolipid metabolism and fatty liver.[1] Treatment with this compound was administered over an extended period, after which metabolic parameters were assessed.[1]

-

Type I Diabetic Mouse Wound Model: To investigate the effects of this compound on chronic wound healing, full-thickness skin wounds were created on the dorsum of type I diabetic male mice.[2] this compound was applied topically at concentrations of 50 µM and 100 µM.[2]

In Vitro Cell Culture Experiments

-

RAW264.7 Macrophage Culture: RAW264.7 cells were treated with high glucose to mimic a diabetic inflammatory environment.[2] The cells were then exposed to this compound to assess its effects on the expression of inflammatory markers (iNos, Tnfα, IL-1β, IL-6), a pro-angiogenic factor (Vegfa), and macrophage polarization markers (CD86+, CD206+).[2]

Biochemical and Molecular Assays

-

Measurement of MDA, SOD, and ROS: Levels of malondialdehyde (MDA), an indicator of lipid peroxidation, and superoxide dismutase (SOD), an antioxidant enzyme, were measured in diabetic wound tissues.[2] Reactive oxygen species (ROS) levels were also assessed in wound sections.[2]

-

Western Blotting and ELISA: The expression levels of proteins such as pNF-κB p65 and VEGF in wound tissues were quantified using Western blotting and ELISA, respectively.[2]

-

Flow Cytometry: Flow cytometry was employed to determine the proportions of M1 (CD86+) and M2 (CD206+) macrophages in high glucose-treated RAW264.7 cells following this compound treatment.[2]

Experimental Workflow for Diabetic Wound Healing Study

The following diagram illustrates the experimental workflow for assessing the efficacy of this compound in a diabetic wound healing model.

Caption: Experimental workflow for the this compound diabetic wound healing study.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multi-target therapeutic agent for metabolic disorders and their complications. Its ability to improve glucolipid metabolism, reduce inflammation, and promote angiogenesis through the synergistic activation of FFA1 and PPARδ, as well as modulation of downstream signaling pathways, underscores its therapeutic potential. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into clinical applications for the treatment of type 2 diabetes and associated conditions.

References

- 1. This compound, the first-in-class dual FFA1/PPARδ agonist, improves glucolipid metabolism and alleviates hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound mediated activation of Notch1/Hes1 signaling inhibits cardiomyocyte ferroptosis to protect against myocardial Ischemia-Reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

ZLY032: A Novel Dual FFA1/PPARδ Agonist for the Modulation of Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZLY032 is a first-in-class dual agonist of Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor delta (PPARδ), demonstrating significant potential in the regulation of glucolipid metabolism.[1] Preclinical studies have highlighted its capacity to ameliorate fatty liver disease and improve metabolic parameters by modulating key pathways in lipid metabolism, including triglyceride synthesis, fatty acid β-oxidation, and lipid synthesis. This technical guide provides a comprehensive overview of the known effects of this compound on lipid metabolism, its underlying mechanisms of action, and detailed experimental protocols relevant to its study.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of cardiovascular diseases and metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). This compound has emerged as a promising therapeutic candidate by simultaneously targeting two key regulators of lipid homeostasis: FFA1 and PPARδ.[1][2] This dual agonism offers a synergistic approach to improving lipid profiles and mitigating the pathological consequences of lipid dysregulation.

Mechanism of Action: Dual Agonism of FFA1 and PPARδ

This compound exerts its effects on lipid metabolism through the coordinated activation of two distinct signaling pathways:

Free Fatty Acid Receptor 1 (FFA1) Signaling

FFA1, also known as G-protein coupled receptor 40 (GPR40), is a cell surface receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. Its activation by fatty acids plays a crucial role in glucose-stimulated insulin (B600854) secretion.

Peroxisome Proliferator-Activated Receptor delta (PPARδ) Signaling

PPARδ is a nuclear receptor that functions as a ligand-activated transcription factor. It is a key regulator of fatty acid catabolism and energy homeostasis.

Quantitative Effects of this compound on Lipid Metabolism

Studies in preclinical models have demonstrated the significant impact of this compound on various parameters of lipid metabolism.[1] The following table summarizes the reported quantitative effects. Note: Specific numerical data from the primary publication were not available and are represented qualitatively based on abstracts and secondary sources.

| Parameter | Animal Model | Treatment Details | Observed Effect | Reference |

| Plasma Triglycerides | ob/ob mice | Chronic oral administration | Significantly Reduced | [1] |

| Plasma Cholesterol | ob/ob mice | Chronic oral administration | Data not available | - |

| Hepatic Triglyceride Content | Methionine-choline-deficient diet-fed db/db mice | Chronic oral administration | Significantly Reduced | [1] |

| Fatty Acid β-Oxidation | in vitro / in vivo | Data not available | Significantly Increased | [1] |

| Lipid Synthesis Gene Expression | Liver tissue from treated mice | Chronic oral administration | Significantly Reduced | [1] |

| Inflammation Markers | CCl₄-induced fibrotic mice | Chronic oral administration | Significantly Reduced | [1] |

| Fibrosis Markers | CCl₄-induced fibrotic mice | Chronic oral administration | Significantly Reduced | [1] |

Experimental Protocols

The following sections detail the likely experimental methodologies employed to assess the effects of this compound on lipid metabolism, based on standard preclinical practices.

Animal Models and this compound Administration

-

Animal Models:

-

ob/ob Mice: A genetic model of obesity and type 2 diabetes, characterized by hyperphagia, hyperglycemia, and insulin resistance.[3][4][5][6][7]

-

db/db Mice: A model of severe type 2 diabetes with leptin receptor deficiency, leading to obesity, hyperglycemia, and fatty liver.[8][9][10][11][12]

-

Methionine-Choline-Deficient (MCD) Diet Model: This dietary model induces NAFLD and non-alcoholic steatohepatitis (NASH) by disrupting hepatic lipid metabolism.[13][14][15][16]

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model: CCl₄ is a hepatotoxin used to induce liver injury and fibrosis, mimicking chronic liver disease.[17][18][19][20][21]

-

-

This compound Administration:

-

Route: Oral gavage is a common method for precise dosing in rodent models.

-

Vehicle: this compound is likely dissolved in a suitable vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Dosing Regimen: Chronic daily administration for several weeks is typical for evaluating long-term metabolic effects.

-

Measurement of Lipid Parameters

-

Plasma Lipids: Blood samples are collected via retro-orbital bleeding or cardiac puncture. Plasma triglyceride and cholesterol levels are determined using commercially available enzymatic assay kits.

-

Hepatic Triglyceride Content:

-

A portion of the liver is homogenized in a suitable buffer.

-

Lipids are extracted from the homogenate using a chloroform/methanol solution.

-

The extracted triglycerides are quantified using a colorimetric assay kit.

-

Assessment of Fatty Acid β-Oxidation

-

In Vitro Assay (Hepatocytes):

-

Primary hepatocytes are isolated from treated and control animals.

-

Cells are incubated with radiolabeled fatty acids (e.g., ¹⁴C-palmitate).

-

The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.

-

-

Gene Expression Analysis: The expression of key genes involved in fatty acid oxidation (e.g., Cpt1a, Acox1) is quantified using real-time quantitative PCR (RT-qPCR).

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from liver tissue using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

RT-qPCR: The expression levels of target genes are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).[22][23][24][25][26] Gene expression is typically normalized to a stable housekeeping gene (e.g., Gapdh, Actb).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Lipidomic analysis reveals significant lipogenesis and accumulation of lipotoxic components in ob/ ob mouse organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The lipidome of the kidney tubules of ob/ob mice is affected at the infralesional level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Obesity-associated improvements in metabolic profile through expansion of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomic Analysis of Serum from High Fat Diet Induced Obese Mice [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Caloric restriction of db/db mice reverts hepatic steatosis and body weight with divergent hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Smad3 Mediates Diabetic Dyslipidemia and Fatty Liver in db/db Mice by Targeting PPARδ | MDPI [mdpi.com]

- 11. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hepatic Effects of a Methionine-Choline-Deficient Diet in Hepatocyte RXRα-null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Choline-Deficient and 0.1%-Methionine-Added High-Fat Diet Induces Burned-Out Metabolic-Dysfunction-Associated Steatohepatitis with Inflammation by Rapid Immune Cell Infiltration on Male Mice [mdpi.com]

- 15. A methionine-choline-deficient diet induces nonalcoholic steatohepatitis and alters the lipidome, metabolome, and gut microbiome profile in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. synapse.koreamed.org [synapse.koreamed.org]

- 17. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. researchgate.net [researchgate.net]

- 22. Validation of control genes and a standardised protocol for quantifying gene expression in the livers of C57BL/6 and ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative Gene Expression Analysis Reveals Transition of Fetal Liver Progenitor Cells to Mature Hepatocytes after Transplantation in uPA/RAG-2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identifying the Key Genes in Mouse Liver Regeneration After Partial Hepatectomy by Bioinformatics Analysis and in vitro/vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Real time PCR of mouse liver tissue [protocols.io]

- 26. gene-quantification.de [gene-quantification.de]

ZLY032: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLY032 is a novel small molecule compound identified as a dual agonist for Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ).[1][2] Emerging research has highlighted its significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development in inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.

Core Mechanism of Action: Dual Agonism of FFA1 and PPARδ

The anti-inflammatory effects of this compound are primarily attributed to its ability to simultaneously activate FFA1 and PPARδ.[1][2] This dual agonism converges on the inhibition of the canonical pro-inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB).[3] By targeting both FFA1 and PPARδ, this compound presents a multi-faceted approach to modulating the inflammatory response.

Signaling Pathway

This compound initiates its anti-inflammatory cascade by binding to and activating FFA1 and PPARδ. This activation leads to the downstream inhibition of the NF-κB signaling pathway.[3] The key event in this process is the suppression of the phosphorylation of the p65 subunit of NF-κB, which is crucial for its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[3] This results in a significant reduction in the production and release of key inflammatory mediators.

Quantitative Data

The anti-inflammatory efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Not Specified | Phosphorylated NF-κB p65 (pNF-κB p65) | Significantly inhibited expression | [3] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Condition | This compound Treatment | Measured Parameter | Result | Reference |

| Mice | Full-thickness skin wound | 100 µM (topical) | pNF-κB p65 in wound tissue | Significantly reduced expression level | [3] |

| Mice | Full-thickness skin wound | Not Specified | IL-1β and IL-6 in wound homogenates | Significantly lower levels compared to PPARδ and/or FFA1 knockdown groups | [1] |

| ob/ob mice and db/db mice | Metabolic dysfunction | Long-term treatment | Genes involved in inflammation | Alleviated fatty liver by regulating inflammation | [2] |

| Mice | CCl₄-induced liver fibrosis | Not Specified | Genes involved in inflammation and fibrosis | Prevented liver fibrosis by reducing gene expression | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and standard laboratory practices.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the methodology to assess the anti-inflammatory effect of this compound on LPS-stimulated murine macrophages.

1. Cell Culture and Seeding:

-

Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 2 hours.

-

Subsequently, stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. A non-stimulated control group should be included.

3. Quantification of Inflammatory Markers:

-

Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Western Blot for NF-κB Activation: Lyse the cells and extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against pNF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.

In Vivo Murine Wound Healing Model

This protocol outlines the procedure for evaluating the anti-inflammatory properties of this compound in a full-thickness skin wound model in mice.[1][4]

1. Animal Model and Wound Creation:

-

Use adult male C57BL/6 mice. Anesthetize the mice using an appropriate anesthetic agent.

-

Shave the dorsal surface and create a full-thickness excisional wound (e.g., 6 mm diameter) using a sterile biopsy punch.

2. Treatment Application:

-

Divide the mice into treatment groups: vehicle control, this compound (e.g., 100 µM in a suitable vehicle), and a positive control if desired.

-

Apply the treatments topically to the wound site immediately after injury and on subsequent days as per the study design.

3. Sample Collection and Analysis:

-

At predetermined time points (e.g., day 3, 7, 14 post-wounding), euthanize a subset of mice from each group.

-

Excise the entire wound, including a margin of surrounding healthy skin.

-

For cytokine analysis, homogenize a portion of the wound tissue and quantify IL-1β and IL-6 levels using ELISA.

-

For protein expression analysis, process another portion of the tissue for Western blotting to determine the levels of pNF-κB p65.

-

For histological analysis, fix a part of the tissue in 10% formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.

Conclusion

This compound demonstrates potent anti-inflammatory properties through a clear mechanism of action involving the dual agonism of FFA1 and PPARδ, leading to the inhibition of the NF-κB signaling pathway. The available quantitative data from both in vitro and in vivo studies support its efficacy in reducing key pro-inflammatory markers. The experimental protocols provided herein offer a framework for further investigation and validation of this compound as a potential therapeutic agent for a range of inflammatory diseases. Further research is warranted to fully elucidate its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The Multitarget Compound this compound Achieves Treatment of Chronic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor δ Regulates Inflammation via NF-κB Signaling in Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ZLY032: A Dual FFA1/PPARδ Agonist with Therapeutic Potential in Diabetic Wound Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Chronic non-healing wounds, a severe complication of diabetes mellitus, present a significant clinical challenge. The complex pathophysiology of diabetic wounds involves impaired angiogenesis, persistent inflammation, and increased susceptibility to infection. ZLY032, a novel dual agonist targeting Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor δ (PPARδ), has emerged as a promising therapeutic agent to address these multifaceted issues. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's potential in diabetic wound healing, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its pro-healing effects by simultaneously activating two key receptors: FFA1 and PPARδ. This dual agonism allows for a multi-pronged approach to wound repair by enhancing angiogenesis and mitigating inflammation.[1] In preclinical studies, the topical application of this compound has been shown to accelerate the healing of full-thickness skin wounds in diabetic mice.[1] The compound has also demonstrated efficacy in normal mice and rabbits, as well as in wounds infected with methicillin-resistant Staphylococcus aureus (MRSA), highlighting its broad therapeutic potential.[1]

Quantitative Data on Therapeutic Efficacy

The pro-healing effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from studies on diabetic wound healing and related cellular processes.

Table 1: In Vivo Wound Healing Efficacy of this compound in Diabetic Mice

| Treatment Group | Wound Closure Rate (Day 8) | Angiogenesis (Blood Flow) | Re-epithelialization (Distance between epithelial tips) | Reference |

| Control (Vehicle) | Baseline | Baseline | Baseline | [2] |

| This compound | Significantly increased vs. Control (p<0.05 to p<0.001) | Significantly increased vs. Control (p<0.05) | Significantly decreased vs. Control (p<0.01) | [2] |

| PDGF (Positive Control) | Significantly increased vs. Control | Significantly increased vs. Control | Significantly decreased vs. Control | [2] |

Data are qualitatively summarized from graphical representations and statistical significance reported in the source.

Table 2: Cellular Effects of this compound under High-Glucose Conditions

| Cell Type | Assay | Effect of this compound | Target Receptor(s) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation, Migration, Tube Formation | Reversed high-glucose-induced inhibition | PPARδ / FFA1 | [3] |

| Macrophages (RAW 264.7) | Pro-inflammatory Markers (iNOS, TNFα, IL-1β, IL-6) | Significantly inhibited expression | PPARδ / FFA1 | [3] |

| Macrophages (RAW 264.7) | M1 to M2 Polarization | Promoted shift to anti-inflammatory M2 phenotype | PPARδ / FFA1 | [3] |

Signaling Pathways Modulated by this compound

This compound's therapeutic effects are rooted in its ability to modulate specific intracellular signaling pathways that govern angiogenesis and inflammation.

Pro-Angiogenic Signaling via PPARδ Activation

Activation of PPARδ by this compound is a key driver of angiogenesis, the formation of new blood vessels, which is critical for wound healing. This process is largely mediated through the upregulation of Vascular Endothelial Growth Factor (VEGF).

Caption: this compound-mediated PPARδ activation promoting angiogenesis.

Anti-Inflammatory Signaling via PPARδ and FFA1

Chronic inflammation is a hallmark of diabetic wounds. This compound tackles this through two synergistic pathways:

-

PPARδ-mediated Transrepression of NF-κB: PPARδ can physically interact with the p65 subunit of NF-κB, a master regulator of inflammation. This interaction prevents NF-κB from binding to the promoters of pro-inflammatory genes, thereby reducing their expression.

Caption: PPARδ-mediated transrepression of NF-κB.

-

FFA1-Mediated Signaling: FFA1 is a G-protein coupled receptor (GPCR) that, upon activation, can initiate signaling cascades that influence cell migration and inflammatory responses. It is coupled to Gq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), contributing to cellular responses required for wound healing.

Caption: FFA1 signaling cascade initiated by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of this compound in diabetic wound healing.

Diabetic Animal Model and Wound Creation

-

Model Induction: Type 2 diabetes is induced in mice (e.g., C57BL/6J) through a combination of a high-fat diet for several weeks, followed by a low-dose intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic phenotype.

-

Wound Creation: A full-thickness excisional wound is created on the dorsal surface of the anesthetized mice using a sterile biopsy punch (e.g., 6 mm diameter).

-

Treatment: Wounds are treated topically with this compound (e.g., at a concentration of 100 µM in a vehicle like 0.1% DMSO) or a control vehicle, or a positive control like Platelet-Derived Growth Factor (PDGF).

Assessment of Wound Healing

-